molecular formula C15H16O2 B7779529 3-(3-Methoxyphenyl)phenethyl alcohol

3-(3-Methoxyphenyl)phenethyl alcohol

Cat. No.: B7779529
M. Wt: 228.29 g/mol
InChI Key: YFNZLSANOHRWHB-UHFFFAOYSA-N
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Description

It is a colorless to yellow liquid with a molecular weight of 152.19 g/mol . This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methoxyphenyl)phenethyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 3-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)phenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-Methoxyphenylacetic acid

    Reduction: this compound

    Substitution: 3-(3-Methoxyphenyl)phenethyl chloride

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing melanin production . This mechanism is of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)phenethyl alcohol is unique due to the position of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The meta position of the methoxy group allows for specific interactions with enzymes and receptors, making it distinct from its ortho and para counterparts .

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNZLSANOHRWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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